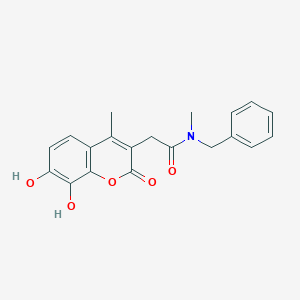![molecular formula C27H27NO5 B264419 N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide, also known as TFMA, is a chemical compound that has been extensively studied for its potential use in scientific research.
作用機序
The mechanism of action of N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide is not fully understood, but studies have suggested that it may act through a variety of pathways. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to inhibit the activity of enzymes such as topoisomerase II, which is involved in DNA replication and transcription. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has also been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell signaling pathways. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to modulate the activity of ion channels such as the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide can induce apoptosis, or programmed cell death, in cancer cells. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has also been shown to reduce inflammation, which is involved in a variety of diseases such as arthritis and cardiovascular disease. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to modulate neurotransmitter release, which is involved in the regulation of neuronal activity.
実験室実験の利点と制限
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been extensively studied, and its effects have been well-characterized. However, there are also some limitations to using N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide in lab experiments. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide is a relatively complex molecule, which can make it difficult to study its effects in isolation. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has not been extensively tested in vivo, which may limit its potential applications.
将来の方向性
There are several future directions for research on N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide. One area of focus could be on further characterizing its mechanism of action, particularly with regard to its effects on ion channels. Additionally, studies could investigate the potential use of N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide in combination with other compounds, such as chemotherapy drugs or other neuroprotective agents. Finally, studies could investigate the potential use of N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide in vivo, particularly in animal models of disease.
合成法
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide can be synthesized using a multistep process that involves the reaction of 7-hydroxy-4-methylcoumarin with 2,4-pentanedione to form a furocoumarin intermediate. This intermediate is then reacted with furfurylamine and acetic anhydride to form N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide.
科学的研究の応用
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been studied for its potential use in a variety of scientific research applications, including cancer research, neurodegenerative disease research, and cardiovascular disease research. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to have anti-cancer properties, with studies demonstrating that it can inhibit the growth and proliferation of cancer cells. N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has also been shown to have neuroprotective effects, with studies suggesting that it may be able to prevent or slow the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide has been shown to have cardioprotective effects, with studies suggesting that it may be able to protect the heart from damage caused by ischemia/reperfusion injury.
特性
製品名 |
N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide |
|---|---|
分子式 |
C27H27NO5 |
分子量 |
445.5 g/mol |
IUPAC名 |
N-(oxolan-2-ylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C27H27NO5/c1-15-20-12-22-24(18-8-5-4-6-9-18)17(3)32-26(22)16(2)25(20)33-27(30)21(15)13-23(29)28-14-19-10-7-11-31-19/h4-6,8-9,12,19H,7,10-11,13-14H2,1-3H3,(H,28,29) |
InChIキー |
PBWNCVITPIMNKS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)OC2=C1C=C3C(=C(OC3=C2C)C)C4=CC=CC=C4)CC(=O)NCC5CCCO5 |
正規SMILES |
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)C)CC(=O)NCC5CCCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{4-methyl-7-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-{[1-(4-methyl-1-piperazinyl)cyclohexyl]methyl}propanamide](/img/structure/B264349.png)
![5-ethyl-N-[1-({[2-(2-furyl)ethyl]amino}carbonyl)-2-methylpropyl]-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinoline-7-carboxamide](/img/structure/B264352.png)
![2-[(8,8-dimethyl-2-oxo-4-phenyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3-pyridinyl)acetamide](/img/structure/B264357.png)
![N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-3-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B264358.png)
![2-[(4-ethyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B264367.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264376.png)
![({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)(phenyl)acetic acid](/img/structure/B264384.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![N-[3-(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)propanoyl]glycine](/img/structure/B264436.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}leucine](/img/structure/B264438.png)